3,5-Dinitro-4-(piperazin-1-yl)benzoic acid
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Overview
Description
3,5-Dinitro-4-(piperazin-1-yl)benzoic acid: is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitro groups and a piperazine ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid typically involves the nitration of 4-(piperazin-1-yl)benzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzoic acid ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides, often in the presence of a base like triethylamine.
Major Products Formed:
Reduction: 3,5-Diamino-4-(piperazin-1-yl)benzoic acid.
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The presence of the piperazine ring, a common motif in pharmaceuticals, suggests its utility in developing compounds with biological activity .
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the piperazine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-(4-(2-Hydroxy-ethyl)-piperazin-1-yl)-3,5-dinitro-benzoic acid .
- Methyl 3,5-dinitro-4-(1-piperazinyl)benzoate .
Uniqueness: 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid is unique due to the specific positioning of the nitro groups and the presence of the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H12N4O6 |
---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
3,5-dinitro-4-piperazin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H12N4O6/c16-11(17)7-5-8(14(18)19)10(9(6-7)15(20)21)13-3-1-12-2-4-13/h5-6,12H,1-4H2,(H,16,17) |
InChI Key |
PEFYAXQYNAYWLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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